3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are three-membered ring compounds containing two nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene typically involves the following steps:
Formation of the Nitrophenoxy Intermediate: The starting material, 4-nitrophenol, is reacted with an appropriate chloromethylating agent to form 4-nitrophenoxy chloromethyl ether.
Diazirene Ring Formation: The nitrophenoxy intermediate is then subjected to diazirene ring formation through a series of reactions involving chlorination and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different nucleophiles replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms depending on the extent of oxidation.
Scientific Research Applications
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving photoaffinity labeling due to its ability to form covalent bonds with biomolecules upon irradiation.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene involves its ability to form reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to covalent modifications. The specific pathways and targets depend on the context of its use, such as in photoaffinity labeling where it binds to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-[(4-methoxyphenoxy)methyl]-3H-diazirene
- 3-Chloro-3-[(4-ethoxyphenoxy)methyl]-3H-diazirene
- 3-Chloro-3-[(4-fluorophenoxy)methyl]-3H-diazirene
Uniqueness
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.
Properties
CAS No. |
138899-85-1 |
---|---|
Molecular Formula |
C8H6ClN3O3 |
Molecular Weight |
227.60 g/mol |
IUPAC Name |
3-chloro-3-[(4-nitrophenoxy)methyl]diazirine |
InChI |
InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
InChI Key |
BSXSEOIYSVEJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.